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Introduction
Haplogroup O-M122 is a Y-chromosome haplogroup predominantly found in East and

Southeast Asia, representing a significant paternal lineage in these regions.[1][2] Its

identification and analysis from DNA samples are crucial for population genetics, migration

studies, and understanding the genetic basis of certain traits and diseases. The defining single

nucleotide polymorphism (SNP) for this haplogroup is M122. This document provides detailed

application notes and protocols for the determination of Haplogroup O-M122 from extracted

DNA samples using various molecular biology techniques.

Methodologies for Haplogroup O-M122
Determination
The determination of Haplogroup O-M122 relies on the identification of the M122 SNP on the Y-

chromosome. Several methods can be employed, each with distinct advantages in terms of

throughput, cost, and accuracy. The primary methods include:

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): A

cost-effective method for genotyping known SNPs.
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Sanger Sequencing: Considered the "gold standard" for its high accuracy in sequence

determination.

Next-Generation Sequencing (NGS): A high-throughput approach that can simultaneously

analyze numerous SNPs and identify novel variants.

The choice of method often depends on the scale of the study, budget, and the specific

research questions.

Data Presentation: Comparison of Genotyping
Methods
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Experimental Workflows and Logical Relationships
A general workflow for determining Haplogroup O-M122 involves sample collection, DNA

extraction, and subsequent genotyping.
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Phase 1: Sample Preparation

Phase 2: Genotyping

Phase 3: Data Analysis

Biological Sample (Blood/Saliva)

Genomic DNA Extraction

DNA Quality & Quantity Control

PCR Amplification of M122 Region Next-Generation Sequencing

PCR-RFLP Analysis Sanger Sequencing

Haplogroup O-M122 Determination

Click to download full resolution via product page

Caption: Overall workflow for Haplogroup O-M122 determination.

Experimental Protocols
Protocol 1: Genomic DNA Extraction from Saliva
This protocol outlines a common method for obtaining high-quality genomic DNA from saliva

samples, suitable for downstream genotyping applications.
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Materials:

Saliva collection kit (e.g., Oragene® DNA) or 50 ml sterile conical tubes

Phosphate-buffered saline (PBS)

QIAGEN Protease (or equivalent)

Buffer AL (QIAGEN)

Ethanol (96-100%)

QIAamp Spin Columns (QIAGEN)

Buffer AW1 and AW2 (QIAGEN)

Buffer AE or nuclease-free water

Microcentrifuge and 1.5 ml microcentrifuge tubes

Water bath or heat block at 56°C

Procedure:

Sample Collection: Collect 1-2 ml of saliva into the collection tube. Ensure the donor has not

eaten or drunk for 30 minutes prior to collection.

Cell Lysis:

If using a standard tube, add an equal volume of PBS and centrifuge at 1800 x g for 5

minutes to pellet cells. Discard the supernatant and resuspend the pellet in 180 µl PBS.

Add 20 µl of QIAGEN Protease and 200 µl of Buffer AL to the resuspended cells. Vortex

immediately for 15 seconds.

Incubate at 56°C for 10 minutes.

DNA Precipitation: Add 200 µl of ethanol (96-100%) and vortex to mix.
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DNA Binding:

Transfer the mixture to a QIAamp Spin Column placed in a 2 ml collection tube.

Centrifuge at 6000 x g (8000 rpm) for 1 minute. Discard the filtrate.

Washing:

Place the spin column in a new collection tube. Add 500 µl of Buffer AW1 and centrifuge

for 1 minute at 6000 x g. Discard the filtrate.

Place the spin column in a new collection tube. Add 500 µl of Buffer AW2 and centrifuge at

full speed for 3 minutes to dry the membrane.

Elution:

Place the spin column in a clean 1.5 ml microcentrifuge tube.

Add 50-150 µl of Buffer AE or nuclease-free water directly to the center of the membrane.

Incubate at room temperature for 1 minute, then centrifuge at 6000 x g for 1 minute to

elute the DNA.

Quantification and Quality Control: Measure the DNA concentration and purity (A260/A280

ratio) using a spectrophotometer (e.g., NanoDrop). Store the DNA at -20°C.

Protocol 2: PCR Amplification of the M122 Locus
This protocol is for the amplification of the Y-chromosome region containing the M122 SNP.

Materials:

Genomic DNA (10-50 ng/µl)

Forward and Reverse Primers for M122 (sequences to be obtained from relevant literature)

Taq DNA Polymerase (5 U/µl) or a high-fidelity polymerase

10x PCR Buffer (with MgCl2)
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dNTP mix (10 mM)

Nuclease-free water

Thermal cycler

Primer Information: Note: Specific primer sequences for M122 should be sourced from peer-

reviewed publications to ensure specificity and efficiency. As of the last update, a commonly

referenced study for O3-M122 is by Shi et al. (2005) in the American Journal of Human

Genetics. Researchers should consult this or similar papers for validated primer sequences.

PCR Reaction Mix (25 µl total volume):

Component Volume Final Concentration

10x PCR Buffer 2.5 µl 1x

dNTP Mix (10 mM) 0.5 µl 0.2 mM

Forward Primer (10 µM) 1.0 µl 0.4 µM

Reverse Primer (10 µM) 1.0 µl 0.4 µM

Taq DNA Polymerase 0.25 µl 1.25 U

Template DNA 1.0 µl 10-50 ng

Nuclease-free water 18.75 µl -

Thermal Cycling Conditions:
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Step Temperature Time Cycles

Initial Denaturation 95°C 5 min 1

Denaturation 94°C 30 sec \multirow{3}{}{30-35}

Annealing 55-65°C 30 sec

Extension 72°C 1 min

Final Extension 72°C 5 min 1

Hold 4°C ∞ 1

*The annealing temperature should be optimized based on the specific primers used.

Verification: Run 5 µl of the PCR product on a 1.5% agarose gel to confirm the presence of a

band of the expected size.

Protocol 3: Sanger Sequencing of M122 PCR Product
This protocol outlines the steps for determining the nucleotide sequence of the amplified M122
region.
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Step 1: PCR Product Cleanup

Step 2: Cycle Sequencing

Step 3: Post-Sequencing Cleanup

Step 4: Capillary Electrophoresis & Analysis

Amplified M122 PCR Product

Enzymatic or Column-based Cleanup

Set up Cycle Sequencing Reaction
(Template, Primer, dNTPs, ddNTPs, Polymerase)

Perform Thermal Cycling

Remove Unincorporated ddNTPs

Capillary Electrophoresis

Sequence Analysis & SNP Identification
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Caption: Workflow for Sanger sequencing of the M122 SNP.

Procedure:
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PCR Product Purification:

Clean the PCR product from Protocol 2 to remove excess primers and dNTPs using a

PCR purification kit (e.g., QIAquick PCR Purification Kit) or an enzymatic method (e.g.,

ExoSAP-IT™).

Elute the purified DNA in nuclease-free water and quantify it.

Cycle Sequencing Reaction:

Set up the cycle sequencing reaction in a PCR tube. A typical 10 µl reaction includes:

Purified PCR product (1-3 ng per 100 bp)

Sequencing primer (forward or reverse from the initial PCR) (0.5-1.0 µM)

Sequencing reaction mix (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit)

Nuclease-free water

Perform cycle sequencing in a thermal cycler with conditions recommended by the

sequencing kit manufacturer (typically 25-30 cycles of denaturation, annealing, and

extension).

Post-Sequencing Cleanup: Remove unincorporated dye terminators using methods like

ethanol/EDTA precipitation or column-based purification.

Capillary Electrophoresis:

Resuspend the cleaned sequencing product in highly deionized formamide.

Denature at 95°C for 3-5 minutes and immediately place on ice.

Load the sample onto a capillary electrophoresis-based genetic analyzer (e.g., Applied

Biosystems™ 3730xl DNA Analyzer).

Data Analysis:
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Analyze the resulting chromatogram with sequencing analysis software.

Align the obtained sequence to the reference sequence of the Y-chromosome to identify

the nucleotide at the M122 SNP position.

Protocol 4: Overview of Next-Generation Sequencing
(NGS) for Haplogroup Determination
NGS provides a high-throughput method for Y-chromosome analysis. The general workflow is

as follows:

Library Preparation:

Genomic DNA is fragmented, either mechanically or enzymatically.

Adapters containing sequences for binding to the flow cell and for indexing (barcoding) are

ligated to the fragments.

For targeted sequencing, specific regions of the Y-chromosome (including the M122 SNP

and other phylogenetically informative SNPs) can be enriched using hybridization capture

probes.

Sequencing: The prepared library is loaded onto an NGS platform (e.g., Illumina NovaSeq),

where massively parallel sequencing is performed.

Data Analysis:

Read Quality Control: Raw sequencing reads are assessed for quality.

Alignment: Reads are aligned to the human reference genome.

Variant Calling: SNPs and other variants are identified, resulting in a Variant Call Format

(VCF) file.

Haplogroup Assignment: The VCF file is analyzed with haplogroup classification tools

(e.g., YFitter, Y-LineageTracker) which compare the identified SNPs against the known Y-
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chromosome phylogenetic tree to determine the haplogroup, including O-M122 and its

subclades.

Conclusion
The determination of Haplogroup O-M122 from DNA samples can be achieved through several

robust methods. The choice of methodology should be guided by the specific research goals,

sample size, and available resources. For targeted investigation of the M122 SNP in a smaller

number of samples, PCR-based methods followed by Sanger sequencing offer a highly

accurate and moderately priced approach. For large-scale population studies or in-depth

analysis of the Y-chromosome, Next-Generation Sequencing is the most powerful tool,

providing comprehensive data on a multitude of SNPs and enabling the discovery of new

markers. The protocols provided herein offer a foundation for researchers to confidently and

accurately determine the presence of Haplogroup O-M122 in their samples.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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